![molecular formula C12H14ClNO2S2 B2640227 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride CAS No. 1266689-70-6](/img/structure/B2640227.png)
2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” is a chemical compound . It is a derivative of thiophene, which is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” can be represented by the InChI code: 1S/C6H9NO2S2.ClH/c7-3-5-11(8,9)6-2-1-4-10-6;/h1-2,4H,3,5,7H2;1H .Chemical Reactions Analysis
Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” include a molecular weight of 227.74 . It is a powder at room temperature .Scientific Research Applications
Synthesis Approaches
A variety of methodologies have been developed for synthesizing compounds related to 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride. For example, a convenient one-pot synthesis method allows for the efficient creation of 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes, demonstrating the flexibility in manipulating thiophene-based compounds for potential applications in material science and organic synthesis (Androsov et al., 2010).
Chemical Reactions and Derivatives
The reactions of thiophene sulfonyl derivatives have been extensively studied, showing that thiophene-2-sulfonyl chloride can react with various amines, leading to a wide range of products. These reactions underscore the compound's versatility in creating diverse chemical structures, which could be pivotal in developing new pharmaceuticals, polymers, or advanced materials (Cremlyn et al., 1981).
Antimicrobial Applications
Some derivatives of thiophene sulfonamides, synthesized through reactions involving 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride, have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents to address the increasing resistance to traditional antibiotics (El-Gaby et al., 2002).
Material Science and Polymer Modification
The compound's derivatives have been utilized in material science, particularly in modifying polymers to enhance their properties. For instance, poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds have shown increased swelling properties and thermal stability, indicating potential applications in biomedical and environmental engineering (Aly & El-Mohdy, 2015).
Safety And Hazards
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride” could involve further exploration of its potential biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
2-phenyl-2-thiophen-2-ylsulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2.ClH/c13-9-11(10-5-2-1-3-6-10)17(14,15)12-7-4-8-16-12;/h1-8,11H,9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPYOYWJMXSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.